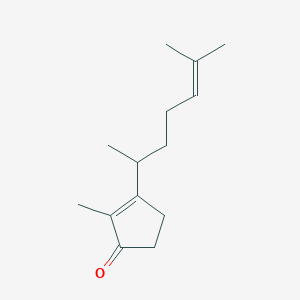-lambda~5~-phosphane CAS No. 89845-69-2](/img/structure/B14396097.png)
Oxo[bis(phenylethynyl)](2-phenylprop-1-en-1-yl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxobis(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of multiple phenyl and ethynyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxobis(phenylethynyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus-containing precursor with phenylacetylene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of Oxobis(phenylethynyl)-lambda~5~-phosphane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxobis(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products can be further utilized in various chemical applications.
Scientific Research Applications
Oxobis(phenylethynyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Oxobis(phenylethynyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center and phenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ethynyl groups also contribute to its reactivity and ability to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to a phosphorus atom.
Phenylphosphine: Contains a single phenyl group attached to phosphorus.
Diphenylphosphine: Contains two phenyl groups attached to phosphorus.
Uniqueness
Oxobis(phenylethynyl)-lambda~5~-phosphane is unique due to the presence of both phenyl and ethynyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
89845-69-2 |
|---|---|
Molecular Formula |
C25H19OP |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[2-phenylethynyl(2-phenylprop-1-enyl)phosphoryl]ethynylbenzene |
InChI |
InChI=1S/C25H19OP/c1-22(25-15-9-4-10-16-25)21-27(26,19-17-23-11-5-2-6-12-23)20-18-24-13-7-3-8-14-24/h2-16,21H,1H3 |
InChI Key |
SPDJOFBMOCKDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CP(=O)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


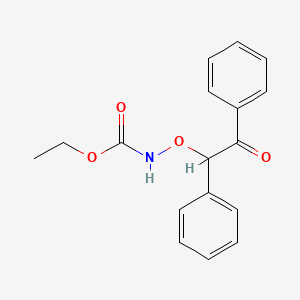
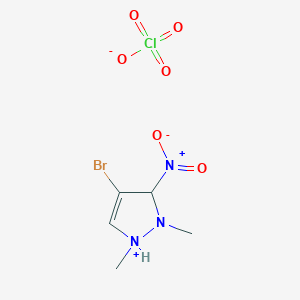

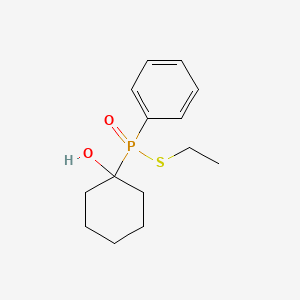
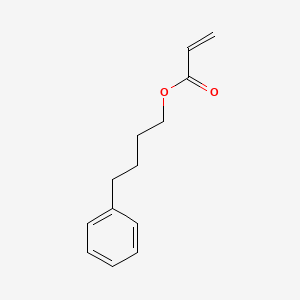
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
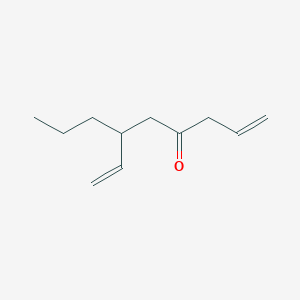
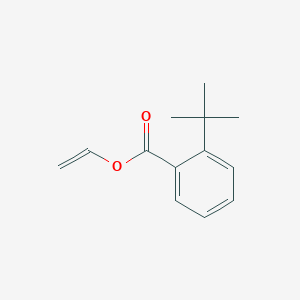
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
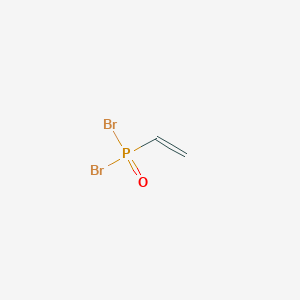
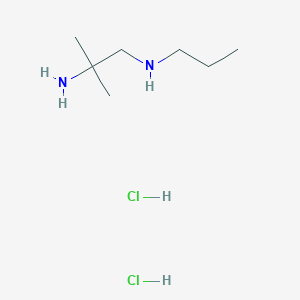
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
